2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, also known as Compound X, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Mechanism Of Action
2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X acts as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the AMPA receptor. This means that it enhances the activity of the NMDA receptor and reduces the activity of the AMPA receptor. The NMDA receptor is involved in synaptic plasticity and memory formation, while the AMPA receptor is involved in synaptic transmission and plasticity.
Biochemical And Physiological Effects
Studies have shown that 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X can enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. It has also been shown to improve spatial memory in rats. Additionally, 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X in laboratory experiments is its specificity for the NMDA and AMPA receptors. This allows researchers to selectively target these receptors and investigate their role in synaptic plasticity and memory. However, one limitation of using 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further studies are needed to investigate the safety and efficacy of 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X in humans.
Synthesis Methods
2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X is synthesized using a multi-step reaction process. The first step involves the synthesis of 4-chlorophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chlorophenoxy)acetophenone. The next step involves the synthesis of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, which is then reacted with N,N-dimethylformamide dimethyl acetal to form 5-(3-methoxyphenyl)isoxazol-3-ylmethanol. Finally, 2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X is synthesized by reacting 2-(4-chlorophenoxy)acetophenone and 5-(3-methoxyphenyl)isoxazol-3-ylmethanol with acetic anhydride and pyridine.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This modulation can lead to changes in synaptic plasticity, which can have implications for learning and memory.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIIDXDKFVMLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
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